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Compound of Interest

Compound Name: ARV-825

Cat. No.: B15608622 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

utilization of ARV-825, a first-in-class BET degrader, in preclinical in vivo xenograft models. The

information compiled herein is intended to guide researchers in designing and executing robust

studies to evaluate the anti-tumor efficacy of ARV-825.

Introduction
ARV-825 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces

the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, primarily BRD4.[1]

It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain

and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent

proteasomal degradation of the target protein.[2][3] This degradation of BRD4 leads to the

downregulation of key oncogenes, most notably c-Myc, resulting in suppressed tumor growth,

cell cycle arrest, and apoptosis in various cancer models.[4][5][6] These notes summarize key

quantitative data from multiple studies and provide standardized protocols for its application in

xenograft models.

Quantitative Data Summary
The following tables summarize the in vivo efficacy of ARV-825 across different cancer

xenograft models as reported in peer-reviewed literature.
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Table 1: ARV-825 Efficacy in Gastric Cancer Xenograft Model

Parameter Details Reference

Cell Line HGC27 [4]

Animal Model Nude mice [4]

ARV-825 Dose 10 mg/kg [4]

Administration
Intraperitoneal (i.p.), daily for

20 days
[4]

Vehicle Control 10% Kolliphor® HS15 [4]

Tumor Volume at Initiation ~100 mm³ [4][7]

Efficacy Outcome
Significantly reduced tumor

burden compared to control.
[4]

Biomarker Changes
Downregulation of BRD4

protein expression in vivo.
[4]

Toxicity

No statistically significant

difference in body weight gain.

No other obvious side effects

detected.

[4]

Table 2: ARV-825 Efficacy in NUT Carcinoma Xenograft Model
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Parameter Details Reference

Cell Line 3T3-BRD4-NUT [8]

Animal Model Nude mice [8]

ARV-825 Dose 10 mg/kg [8]

Administration Intraperitoneal (i.p.), daily [8]

Vehicle Control PBS [8]

Tumor Volume at Initiation ~200 mm³ [8]

Efficacy Outcome

Significantly decreased tumor

burden and reduced tumor

weight compared to control.

[8]

Biomarker Changes
Reduced BRD4 protein levels

in vivo.
[8]

Toxicity

No statistically significant

differences in body weight. No

other noticeable negative

effects observed.

[8]

Table 3: ARV-825 Efficacy in Thyroid Carcinoma Xenograft Model
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Parameter Details Reference

Cell Line TPC-1 [2]

Animal Model SCID mice [2]

ARV-825 Dose 5 or 25 mg/kg [2]

Administration Oral, daily for 35 days [2]

Tumor Establishment 16-18 days post-injection [2]

Efficacy Outcome

Potently inhibited xenograft

growth and decreased

estimated daily tumor growth.

[2]

Biomarker Changes

BRD4 protein degradation; c-

Myc, Bcl-xL, and cyclin D1

downregulation in tumor

tissues.

[2][9]

Toxicity Well-tolerated doses. [2]

Table 4: ARV-825 Efficacy in Neuroblastoma Xenograft Model
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Parameter Details Reference

Cell Line SK-N-BE(2) [5]

Animal Model Nude mice (n=8 per group) [5]

ARV-825 Dose 5 mg/kg [5]

Administration
Intraperitoneal (i.p.), every day

for 20 days
[5]

Vehicle Control Vehicle control [5]

Efficacy Outcome
Profoundly reduced tumor

growth.
[5]

Biomarker Changes

Downregulation of BRD4 and

MYCN protein expression.

Reduced Ki67 positive cells.

[5]

Toxicity

No statistically significant

difference in body weight gain.

No other obvious toxic effects

found.

[5]

Table 5: ARV-825 Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
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Parameter Details Reference

Cell Line CCRF-CEM [10]

Animal Model Nude mice (n=5 per group) [10]

ARV-825 Dose 10 mg/kg [10]

Administration
Intraperitoneal (i.p.), every day

for 14 days
[10]

Vehicle Control Vehicle control [10]

Efficacy Outcome

Significantly inhibited tumor

growth and reduced final tumor

weight.

[10]

Biomarker Changes

Downregulation of BRD4 and

c-Myc expression. Reduced

Ki67 and increased cleaved-

caspase 3 staining.

[10]

Toxicity
No significant difference in

mice body mass.
[10]

Experimental Protocols
Protocol 1: General Animal Handling and Tumor Cell
Implantation

Animal Model: Utilize immunodeficient mice (e.g., Nude, SCID, NOD/SCID gamma)

appropriate for the cell line being used.[2][4][5][11] House animals in a pathogen-free

environment, adhering to institutional animal care and use committee (IACUC) guidelines.

Cell Culture: Culture the selected cancer cell line (e.g., HGC27, TPC-1, SK-N-BE(2)) under

recommended sterile conditions.

Cell Preparation for Implantation:

Harvest cells during the logarithmic growth phase.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://pmc.ncbi.nlm.nih.gov/articles/PMC7093165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7726414/
https://www.selleckchem.com/products/arv-825.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash cells with sterile phosphate-buffered saline (PBS).

Resuspend cells in an appropriate medium, such as a PBS and Matrigel mixture, to a final

concentration typically between 1x10⁶ and 1x10⁷ cells per 100-200 µL.

Tumor Implantation:

Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge

needle.

Monitor animals for recovery from anesthesia.

Protocol 2: ARV-825 Formulation and Administration
ARV-825 Reconstitution:

ARV-825 is typically supplied as a powder. For in vivo use, it must be formulated into a

solution or suspension.

For Intraperitoneal (i.p.) Injection: A common vehicle is 10% Kolliphor® HS15 in sterile

water or a solution of DMSO, PEG300, Tween80, and saline.[4][11] A suggested

formulation protocol:

1. Prepare a stock solution of ARV-825 in DMSO (e.g., 100 mg/mL).[11]

2. For a 1 mg/mL final concentration, add 50 µL of the DMSO stock to 400 µL of PEG300

and mix.

3. Add 50 µL of Tween80 and mix.

4. Add 500 µL of sterile ddH₂O or saline to reach a final volume of 1 mL. Prepare fresh

daily.[11]

For Oral Gavage: Formulate ARV-825 in a vehicle suitable for oral administration, such as

a solution containing DMSO and corn oil.[2][11]
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Dosing and Administration Schedule:

Dosing can range from 5 mg/kg to 25 mg/kg, administered daily.[2][5]

Calculate the injection volume based on the individual animal's body weight.

Administer the drug via the chosen route (i.p. or oral) at the same time each day for the

duration of the study (typically 14-35 days).[2][4][10]

Administer an equivalent volume of the vehicle solution to the control group.

Protocol 3: Tumor Measurement and Animal Monitoring
Tumor Growth Monitoring:

Begin treatment when tumors reach a predetermined average volume (e.g., 100-200

mm³).[4][8]

Measure tumor dimensions (length and width) using digital calipers every 2-3 days.

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

Animal Well-being:

Monitor animal body weight every 2-4 days as an indicator of systemic toxicity.[4][5][10]

Observe animals daily for any signs of distress, such as changes in behavior, posture, or

activity.

Study Endpoint:

At the end of the treatment period, euthanize mice according to IACUC-approved

protocols.

Excise tumors, measure their final weight, and process them for further analysis (e.g.,

Western blotting, immunohistochemistry).[4][10]

Protocol 4: Pharmacodynamic Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7093165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7726414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7093165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10735731/
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7726414/
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Collection: Collect tumors and other relevant organs at the end of the study. Flash-

freeze a portion for protein/RNA analysis and fix the remainder in formalin for

immunohistochemistry (IHC).

Western Blotting:

Prepare protein lysates from tumor tissue.

Perform Western blotting to assess the levels of BRD4, BRD2, BRD3, c-Myc, and markers

of apoptosis (cleaved caspase-3, cleaved PARP).[4][5]

Immunohistochemistry (IHC):

Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g.,

Ki67) and target engagement (e.g., BRD4).[4][10]

Visualizations
Mechanism of Action of ARV-825

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7726414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://www.researchgate.net/figure/ARV-825-displays-anti-tumor-efficacy-in-the-T-ALL-xenograft-model-Nude-mice-bearing-CCRF_fig9_351064278
https://www.benchchem.com/product/b15608622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ARV-825 (PROTAC)

Ubiquitin-Proteasome System

Downstream Cellular Effects

ARV-825

BET Binder
(OTX015 moiety)

links

E3 Ligase Binder
(Pomalidomide moiety)

links

BRD4 Protein

binds

Cereblon (CRBN)
E3 Ubiquitin Ligase

binds

Poly-ubiquitination

Ubiquitin
(Ub)

recruits

26S Proteasome

targets for

BRD4 Degradation

↓ c-Myc Transcription

G1 Cell Cycle Arrest ↑ Apoptosis

↓ Tumor Growth

Click to download full resolution via product page

Caption: Mechanism of ARV-825-induced BRD4 degradation and downstream effects.
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Experimental Workflow for In Vivo Xenograft Study
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Caption: Standard workflow for an ARV-825 in vivo xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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